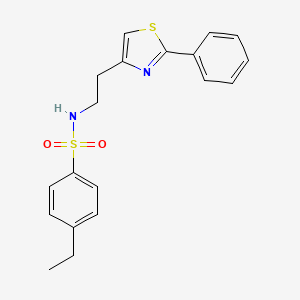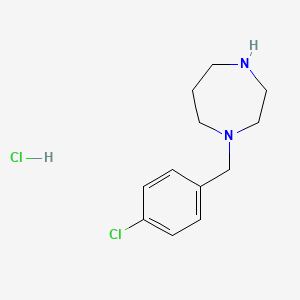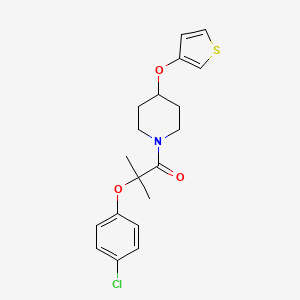![molecular formula C20H19N3O3 B2392942 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941917-88-0](/img/structure/B2392942.png)
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as MPO, is a synthetic compound that has been extensively researched for its potential in various scientific applications. MPO is a pyrrolidinone derivative, and its chemical structure is shown below:
Wirkmechanismus
The exact mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and to bind to the dopamine transporter, a receptor that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has also been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has several advantages for use in lab experiments, including its high purity and stability, its ability to bind to specific receptors and enzymes, and its fluorescent properties. However, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, including:
1. Further studies on the mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, particularly its interactions with specific enzymes and receptors.
2. Development of more efficient synthesis methods for 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone to improve its yield and purity.
3. Studies on the potential use of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone as a diagnostic tool for detecting metal ions and other biomolecules.
4. Further studies on the potential use of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
5. Development of novel derivatives of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone with improved properties and efficacy.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a synthetic compound that has shown potential in various scientific applications, including as a fluorescent probe, anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has several advantages for use in lab experiments, but also has some limitations. Further research on 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)-propionyl chloride to form the final product, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has shown potential in various scientific applications, including as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-4-3-5-14(10-13)19-21-20(26-22-19)15-11-18(24)23(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWSKWLNSGPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2392860.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2392863.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)
![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)





![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2392881.png)
